molecular formula C23H29FN4O4 B12181820 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide

1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B12181820
M. Wt: 444.5 g/mol
InChI Key: NAZCUKXYMOUZAS-UHFFFAOYSA-N
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Description

1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide is a complex synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a pyrrolidinone core, a 4-fluorophenyl group, and two piperidine rings, one of which is terminated with a carboxamide function. This specific arrangement suggests potential as a key intermediate or a candidate for developing pharmacologically active molecules. The presence of the fluorophenyl group is a common feature in compounds designed for central nervous system (CNS) targeting, while the peptide-like backbone may indicate potential protease inhibition properties. Researchers can utilize this compound as a critical building block in drug discovery programs, particularly for synthesizing more complex molecules or for studying structure-activity relationships (SAR). The carboxamide and carbonyl groups provide sites for hydrogen bonding, which can be crucial for target binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H29FN4O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN4O4/c24-18-1-3-19(4-2-18)28-14-17(13-20(28)29)23(32)27-11-7-16(8-12-27)22(31)26-9-5-15(6-10-26)21(25)30/h1-4,15-17H,5-14H2,(H2,25,30)

InChI Key

NAZCUKXYMOUZAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Piperidine-4-carboxamide Synthesis

Piperidine-4-carboxamide is synthesized via reductive amination of 4-pyridinecarboxaldehyde, followed by hydrolysis and amidation. A typical procedure involves:

  • Reductive amination : 4-Pyridinecarboxaldehyde + NH₃ → 4-aminopiperidine (using NaBH₃CN in methanol).

  • Hydrolysis : 4-Cyanopiperidine → 4-carbamoylpiperidine (using HCl/H₂O at reflux).

Reaction yields :

StepYield (%)
Reductive amination85
Hydrolysis90

Coupling of Subunits

The final assembly involves sequential amide bond formations between the pyrrolidinone, piperidine, and carboxamide units. Patent examples highlight the use of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimized coupling conditions :

ParameterCondition
Coupling AgentHATU (1.2 equiv)
BaseDIPEA (3 equiv)
SolventDCM/DMF (1:1)
TemperatureRoom temperature
Reaction Time4–6 hours
Yield65–70%

Final Purification and Characterization

Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Purity is confirmed by HPLC (≥98%), and structure validation is performed using NMR (¹H, ¹³C) and HRMS.

Purification data :

MethodPurity (%)Yield (%)
Flash Chromatography9860
Recrystallization9955

Comparative Analysis of Coupling Agents

The choice of coupling agent significantly impacts reaction efficiency:

AgentReaction Time (h)Yield (%)Byproducts
HATU4–670Minimal
EDCl8–1060Moderate
DCC1250High

HATU is preferred due to faster kinetics and higher yields.

Challenges and Optimization Strategies

  • Steric hindrance : Bulky substituents on the pyrrolidinone core reduce coupling efficiency. Using excess HATU (1.5 equiv) improves yields.

  • Oxidation sensitivity : The pyrrolidin-5-one moiety is prone to over-oxidation. Reactions are conducted under inert atmosphere (N₂ or Ar) .

Chemical Reactions Analysis

1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the piperidine ring.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.

Scientific Research Applications

1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Researchers use this compound to study the effects of structural modifications on biological activity.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities References
Target Compound : 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide Pyrrolidinone, Piperidine 4-Fluorophenyl, Carboxamide Potential enzyme/receptor modulation -
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one () Pyrazole, Piperidone 4-Chlorophenyl, 4-Fluorophenyl, Ketone Broad-spectrum antimicrobial activity
1-[1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide () Triazole, Piperidine 4-Chlorophenyl, Pyridinyl, Carboxamide Enhanced metabolic stability (triazole core)
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid () Piperidine 3-Fluorobenzyl, Carboxylic acid Ionization-dependent solubility

Bioactivity and Pharmacological Profiles

  • Antimicrobial Activity: The pyrazole analog () demonstrates significant antimicrobial activity attributed to the electronegative 4-fluorophenyl and 4-chlorophenyl substituents, which enhance membrane penetration and target binding . In contrast, the target compound’s pyrrolidinone and carboxamide groups may favor hydrogen bonding with microbial enzymes, though specific activity data are unavailable.
  • Metabolic Stability: The triazole-containing compound () likely exhibits improved metabolic stability due to the triazole ring’s resistance to oxidative degradation, a feature absent in the target compound’s pyrrolidinone core .

Key Differentiators and Implications

  • Halogen Effects : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and lipophilicity, contrasting with the 4-chlorophenyl group in (higher lipophilicity) and the 3-fluorobenzyl group in (altered steric profile) .
  • Heterocyclic Cores: The pyrrolidinone in the target compound may confer conformational flexibility, whereas pyrazole () and triazole () rings impose rigidity, affecting target selectivity .

Biological Activity

The compound 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide is a synthetic organic molecule with a complex structure that includes multiple pharmacophores. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of disease modulation and therapeutic applications.

Structural Overview

The compound features several key structural components:

  • Piperidine Rings : Two piperidine units contribute to its biological activity.
  • Pyrrolidinone Moiety : This portion is crucial for the compound's interaction with biological targets.
  • Fluorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H23FN4O3S
Molecular Weight430.5 g/mol
CAS Number1010908-02-7

Preliminary studies suggest that this compound may act as an enzyme inhibitor or receptor modulator. The presence of the fluorophenyl group is likely to enhance the compound's interaction with specific biological targets, facilitating its role in various biochemical pathways.

Pharmacological Potential

  • Anti-inflammatory Activity : The piperidine and thiazole components are often associated with anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-1β, suggesting a potential application in treating inflammatory diseases .
  • Anticancer Properties : The compound's ability to modulate cellular pathways may extend to cancer therapy. Studies have shown that derivatives of similar structures can exhibit significant tumor growth inhibition, indicating that this compound may also possess anticancer properties .
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to influence neurological pathways, although specific studies are required to validate this hypothesis.

In Vitro Studies

In vitro pharmacological evaluations have demonstrated that compounds structurally related to this molecule can effectively inhibit specific targets involved in disease processes. For instance, compounds derived from piperidine scaffolds have shown promising results in inhibiting NLRP3 inflammasome activation, a critical pathway in inflammatory responses .

Study 1: Inhibition of IL-1β Release

A recent study evaluated the ability of structurally analogous compounds to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Results indicated that certain derivatives could reduce IL-1β levels significantly, showcasing their potential as anti-inflammatory agents .

Study 2: Anticancer Activity Evaluation

In another investigation, derivatives of similar piperidine-based compounds were tested for their anticancer efficacy against various cancer cell lines. The results highlighted substantial tumor growth inhibition, suggesting that modifications to the piperidine structure could enhance anticancer activity .

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